Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c9-7-10-11-8-12(7)5-3-1-2-4-6(5)13-8/h1-4H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYHBWLPJIMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another method utilizes a tandem intermolecular C-N bond and intramolecular C-S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with copper(II) chloride dihydrate as a catalyst in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide intermediates.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide or water, and catalysts such as copper(II) chloride dihydrate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic core.
Scientific Research Applications
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine involves interactions with various molecular targets and pathways. For instance, the compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit highly variable yields depending on substituent positioning. For example, compound 3d (17% yield) suffers from dehalogenation, while 3b achieves 72% yield due to optimized conditions .
- Thiazolidinone-appended hybrids demonstrate superior yields (60–85%) via one-pot synthesis, highlighting the efficiency of green chemistry approaches .
Methodological Comparisons
Key Observations :
- The oxidative cyclization method (C–H functionalization) offers broad substrate tolerance but suffers from inconsistent yields due to reagent instability .
- Photochemical routes are environmentally problematic due to CCl₄ usage, whereas thiazolidinone hybrid synthesis employs ethanol, aligning with green chemistry principles .
Table 3: Bioactivity Profiles of Similar Compounds
Key Observations :
- Benzo[4,5]thiazolo-triazoles show moderate antimicrobial activity, while thiazolidinone hybrids enhance potency due to synergistic effects .
Biological Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine is a nitrogen- and sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Synthesis of this compound Derivatives
Several synthetic routes have been developed for the preparation of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles. A notable method involves C-H bond functionalization and oxidative cyclization:
- C-H Bond Functionalization : This method utilizes a mercaptophenyl moiety which is oxidized to a disulfide intermediate. Subsequent intramolecular ring closure yields the desired tricyclic compound with good to excellent yields .
- Tandem Intermolecular C–N and Intramolecular C–S Bond Formation : A convenient synthesis using copper catalysts in aqueous conditions has also been reported, yielding various derivatives efficiently .
Table 1: Summary of Synthetic Routes
| Method | Key Features | Reference |
|---|---|---|
| C-H Bond Functionalization | High functional group tolerance; good yields | |
| Tandem C–N and C–S Bond Formation | Efficient; uses copper catalyst in water |
Antitumor Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles have shown significant cytotoxicity against various cancer cell lines. A study evaluated a novel set of S-benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles against Hep3B (hepatocellular carcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The results indicated that compounds 13c and 13f-13i exhibited IC50 values ranging from 3.17 to 14.18 μM .
The mechanism underlying the antitumor activity involves the activation of caspase-3/7 pathways leading to apoptosis in treated cells. Flow cytometric analysis confirmed that compound 13i induced apoptosis in a dose-dependent manner .
Antifungal and Antimicrobial Properties
Certain derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit antifungal properties. For instance, tricyclazole is a commercially available fungicide used to combat rice blast disease . Other derivatives have demonstrated antibacterial activity against various pathogens.
Anticonvulsant Activity
Research indicates that some benzo[4,5]thiazolo derivatives possess anticonvulsant properties. In particular, compounds with specific structural modifications have shown promise in reducing seizure activity in animal models .
Kinase Inhibition
Recent studies have highlighted the potential of benzo[4,5]thiazolo derivatives as kinase inhibitors. The most active compound from a series tested inhibited CDK2/Cyclin A1 with an IC50 of 4.65 μM . This suggests potential applications in cancer therapy targeting specific signaling pathways.
Table 2: Biological Activities of Selected Derivatives
| Compound ID | Activity Type | IC50 (μM) | Mechanism/Notes |
|---|---|---|---|
| 13c | Antitumor | 3.17 | Induces apoptosis via caspase activation |
| 13i | Antitumor | 14.18 | Apoptosis-inducing; inhibits CDK2/Cyclin A1 |
| Tricyclazole | Antifungal | N/A | Used for rice blast treatment |
| Compound X | Anticonvulsant | N/A | Reduces seizure activity |
Case Studies and Research Findings
A series of studies have documented the biological activities of benzo[4,5]thiazolo derivatives:
- Cytotoxicity Evaluation : In vitro studies conducted by the National Cancer Institute (NCI) screened multiple compounds against 60 cancer cell lines revealing promising candidates for further development .
- Mechanistic Insights : Mechanistic studies have elucidated pathways involved in the apoptosis induced by these compounds, providing insights into their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine derivatives, and what are their key challenges?
- Methodological Answer : A widely used approach involves C-H bond functionalization of disulfide intermediates . Starting from commercially available precursors like 2-mercaptoaniline derivatives, the synthesis proceeds via nucleophilic aromatic substitution and cyclization under heated conditions (e.g., 150°C for 16 hours in DMF with N,N-dimethylformamide dihydrochloride). However, challenges include inconsistent yields (e.g., 41% for derivative 9g) and decomposition risks due to loss of protective groups (e.g., p-methoxyphenyl groups) during cyclization . Alternative routes involve coupling triazole intermediates with substituted benzaldehydes via reflux in ethanol with glacial acetic acid, but these may require optimization to suppress side reactions .
Q. Which spectroscopic techniques are typically employed to characterize this compound derivatives, and what structural features do they confirm?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ calcd 326.0519 vs. found 326.0517 for 3-(4-chlorobenzyl) derivatives) .
- Infrared Spectroscopy (IR) : Identifies functional groups like C-N stretches (e.g., peaks at 1489 cm⁻¹ for triazole rings) and C-S vibrations in thiazole moieties .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments and substituent effects (e.g., shifts for methoxy or halogen groups) .
Q. What are the primary challenges in achieving high-purity this compound derivatives?
- Methodological Answer : Key issues include:
- Side reactions during cyclization : Unprotected thiol groups may lead to self-condensation, requiring protective strategies (e.g., p-methoxyphenyl groups) .
- Purification difficulties : Column chromatography is often necessary to isolate target compounds from byproducts (e.g., decomposed intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and stability of this compound derivatives during synthesis?
- Methodological Answer :
- Temperature and Time : Lowering reaction temperatures (e.g., 130°C instead of 150°C) and reducing reaction times can mitigate decomposition. For example, heating disulfide intermediates for 8–12 hours instead of 16 hours may improve stability .
- Protective Group Selection : Using electron-donating groups (e.g., methoxy) enhances intermediate stability during cyclization. Sodium borohydride (NaBH₄) reduction of disulfides to thiols can also prevent unwanted oxidation .
- Solvent Optimization : Polar aprotic solvents like DMF favor cyclization, while ethanol or acetonitrile may reduce side reactions in coupling steps .
Q. What mechanistic insights explain the functional group compatibility in C-H bond functionalization strategies for synthesizing these derivatives?
- Methodological Answer : The C-H activation mechanism involves coordination of disulfide intermediates to transition metals (e.g., Pd or Cu), enabling regioselective bond formation. Electron-withdrawing groups (e.g., nitro or halogens) on aromatic rings increase electrophilicity, facilitating cyclization. Computational studies (e.g., DFT calculations) can predict regioselectivity and guide substituent selection .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives, particularly antimicrobial properties?
- Methodological Answer :
- In vitro Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., Staphylococcus aureus or Candida albicans). Derivatives with electron-deficient aromatic rings (e.g., chloro or trifluoromethyl groups) often show enhanced activity due to improved membrane penetration .
- Structure-Activity Relationship (SAR) Studies : Compare activity across derivatives with varying substituents (e.g., 4-chlorobenzyl vs. methoxyphenyl groups) to identify key pharmacophores .
Q. What strategies are effective in resolving contradictions between spectroscopic data and computational models for novel derivatives?
- Methodological Answer :
- Cross-Validation : Combine experimental data (e.g., HRMS, NMR) with computational tools like Gaussian or ORCA for geometry optimization and spectral simulation. Discrepancies in IR peaks (e.g., unexpected C=O stretches) may indicate impurities or tautomeric forms .
- X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data, particularly for derivatives with complex substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
